

# Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling in Angiogenesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brivanib Alaninate*

Cat. No.: *B612237*

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Brivanib alaninate** (BMS-582664) is an orally administered investigational anti-tumorigenic agent.<sup>[1]</sup> It functions as a prodrug, rapidly converting to its active moiety, brivanib (BMS-540215), within the body.<sup>[2][3]</sup> Brivanib is a potent, ATP-competitive, small-molecule inhibitor that demonstrates a dual mechanism of action by selectively targeting two key receptor tyrosine kinase families involved in tumor angiogenesis: the Vascular Endothelial Growth Factor Receptors (VEGFR) and the Fibroblast Growth Factor Receptors (FGFR).<sup>[1][4]</sup> Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing essential nutrients and a pathway for metastasis.<sup>[5][6]</sup> By simultaneously blocking the signaling pathways mediated by both VEGF and FGF, brivanib aims to overcome resistance mechanisms associated with single-pathway inhibition and achieve a more comprehensive blockade of tumor neovascularization.<sup>[7][8][9]</sup> This document provides an in-depth technical overview of **brivanib alaninate**'s role in angiogenesis inhibition, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

## Mechanism of Action

**Brivanib alaninate** is the L-alanine ester prodrug of brivanib, a formulation designed to improve oral bioavailability.<sup>[2][10]</sup> Following oral administration, it is efficiently hydrolyzed to the active compound, brivanib.<sup>[2][3]</sup> Brivanib exerts its anti-angiogenic effects by competing with ATP for the binding site in the catalytic domain of VEGFR and FGFR tyrosine kinases.<sup>[11][12]</sup>

This inhibition blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival—hallmark processes of angiogenesis.[1][13]

The primary targets of brivanib are VEGFR-2 and FGFR-1, the principal mediators of pro-angiogenic signals from the VEGF and FGF families, respectively.[5][14][15] However, it also exhibits inhibitory activity against other related receptors, contributing to its broad-spectrum anti-angiogenic profile.[1]



[Click to download full resolution via product page](#)

**Caption:** Dual inhibition of VEGFR and FGFR pathways by Brivanib.

## Quantitative Data on Inhibitory Activity

The potency and selectivity of brivanib have been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data.

**Table 1: In Vitro Kinase Inhibitory Activity of Brivanib (BMS-540215)**

| Target Kinase | IC <sub>50</sub> (nmol/L) | K <sub>i</sub> (nmol/L) |
|---------------|---------------------------|-------------------------|
| VEGFR-1       | 380[1]                    | -                       |
| VEGFR-2       | 25[1][4][12][16]          | 26[1][4]                |
| VEGFR-3       | 10[1]                     | -                       |
| FGFR-1        | 148[1][10]                | -                       |
| FGFR-2        | 125[1]                    | -                       |
| FGFR-3        | 68[1]                     | -                       |

IC<sub>50</sub>: Half maximal inhibitory concentration. K<sub>i</sub>: Inhibitor constant.

**Table 2: In Vitro Cellular Activity of Brivanib (BMS-540215)**

| Cell Type | Stimulant | Inhibitory Effect           | IC <sub>50</sub> (nmol/L) |
|-----------|-----------|-----------------------------|---------------------------|
| HUVECs    | VEGF      | Inhibition of Proliferation | 40[1][17]                 |
| HUVECs    | FGF       | Inhibition of Proliferation | 276[1][17]                |

HUVECs: Human Umbilical Vein Endothelial Cells.

**Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of Brivanib Alaninate**

| Xenograft Model     | Treatment     | Endpoint                         | Result                                      |
|---------------------|---------------|----------------------------------|---------------------------------------------|
| L2987 Human Lung    | 107 mg/kg     | Tumor Cell Proliferation (Ki-67) | 76% reduction[7]                            |
| L2987 Human Lung    | 107 mg/kg     | Microvessel Density (CD34)       | 76% reduction[7]                            |
| Various             | 107 mg/kg     | Tumor Microcirculation (DCE-MRI) | 54% reduction in AUC at 24h[7][11][18]      |
| Various             | 107 mg/kg     | Tumor Microcirculation (DCE-MRI) | 64% reduction in AUC at 48h[7][11][18]      |
| Patient-Derived HCC | Not specified | Tumor Growth                     | Significant suppression in 5 of 6 lines[13] |

DCE-MRI: Dynamic Contrast-Enhanced Magnetic Resonance Imaging. AUC: Area Under the Curve.

## Signaling Pathway Inhibition

VEGF and FGF signaling pathways are critical for angiogenesis.[8][19] Upon ligand binding, VEGFR and FGFR dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate gene expression to promote endothelial cell functions.[8][9]

Brivanib's inhibition of VEGFR-2 and FGFR-1 phosphorylation at the cell surface prevents the activation of these crucial downstream pathways.[13] Studies in VEGF- and bFGF-stimulated SK-HEP1 and HepG2 hepatocellular carcinoma cells have demonstrated that brivanib significantly inhibits the phosphorylation of not only VEGFR-2 and FGFR-1 but also downstream effectors like ERK1/2 and Akt.[13][17] This comprehensive blockade leads to cell cycle arrest, reduced cell proliferation, and increased apoptosis in the tumor microenvironment. [1][13]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 2. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Brivanib, A Novel Dual VEGF-R2/bFGF-R Inhibitor | Anticancer Research [ar.iiarjournals.org]
- 6. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antiangiogenic activity in xenograft models of brivanib, a dual inhibitor of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinases -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brivanib Alaninate | C22H24FN5O4 | CID 11154925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Brivanib alaninate for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling in Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612237#role-of-brivanib-alaninate-in-angiogenesis-inhibition>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)